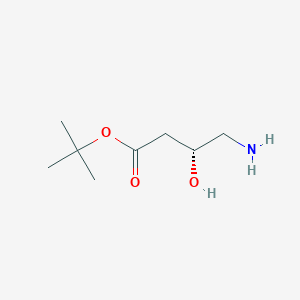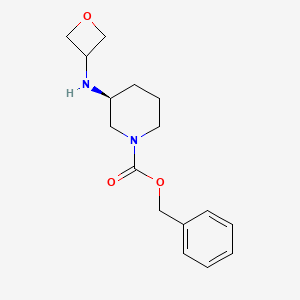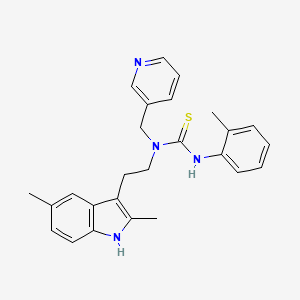![molecular formula C15H28F3O6P B2577781 Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate CAS No. 256332-99-7](/img/structure/B2577781.png)
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is an organophosphorus compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it valuable in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 3,3,3-trifluoropropanoate and di(isopentyloxy)phosphoryl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at a low range (0-5°C) to control the reaction rate.
Catalysts: A base such as triethylamine is used to facilitate the reaction by neutralizing the hydrochloric acid formed during the process.
Purification: The product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the phosphoryl group.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding acid and alcohol.
科学的研究の応用
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the phosphoryl group can participate in covalent modifications of target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.
類似化合物との比較
- Ethyl 2-{[di(ethoxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
- Ethyl 2-{[di(methoxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate
Comparison:
- Structural Differences: The primary difference lies in the alkoxy groups attached to the phosphoryl group. Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate has isopentyloxy groups, while the similar compounds have ethoxy or methoxy groups.
- Reactivity: The bulkier isopentyloxy groups can influence the steric and electronic properties, potentially altering the reactivity and interaction with biological targets.
- Applications: While all these compounds can be used in similar applications, the specific properties of this compound may offer advantages in certain contexts due to its unique structural features.
特性
IUPAC Name |
ethyl 2-[bis(3-methylbutoxy)phosphoryloxy]-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28F3O6P/c1-6-21-14(19)13(15(16,17)18)24-25(20,22-9-7-11(2)3)23-10-8-12(4)5/h11-13H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUACNZPEWBLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)OP(=O)(OCCC(C)C)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28F3O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide](/img/structure/B2577698.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)
![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2577700.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2577701.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2577707.png)
![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)




![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2577718.png)


